molecular formula C9H17BrN2OS B12870450 3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide

3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide

Cat. No.: B12870450
M. Wt: 281.22 g/mol
InChI Key: MLAXTGLPAFOPJD-UHFFFAOYSA-N
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Description

3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide is an organic compound that features a bromine atom, a thiomorpholine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide typically involves the reaction of 3-bromopropionyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

3-bromopropionyl chloride+thiomorpholineThis compound\text{3-bromopropionyl chloride} + \text{thiomorpholine} \rightarrow \text{this compound} 3-bromopropionyl chloride+thiomorpholine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols.

Scientific Research Applications

3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The bromine atom and the thiomorpholine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propanamide group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide
  • 2-Bromo-3-(morpholin-4-yl)propionic acid esters

Uniqueness

3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The combination of the bromine atom and the thiomorpholine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H17BrN2OS

Molecular Weight

281.22 g/mol

IUPAC Name

3-bromo-N-(2-thiomorpholin-4-ylethyl)propanamide

InChI

InChI=1S/C9H17BrN2OS/c10-2-1-9(13)11-3-4-12-5-7-14-8-6-12/h1-8H2,(H,11,13)

InChI Key

MLAXTGLPAFOPJD-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCNC(=O)CCBr

Origin of Product

United States

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